3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione is a heterocyclic compound that features both benzotriazole and thiazolidine-2-thione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione typically involves the reaction of benzotriazole derivatives with thiazolidine-2-thione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine-2-thione moiety to thiazolidine.
Substitution: Nucleophilic substitution reactions are common, especially at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are often employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazole ring .
Scientific Research Applications
3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, while the thiazolidine-2-thione moiety can interact with thiol groups in proteins. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Shares the benzotriazole moiety but lacks the thiazolidine-2-thione group.
Thiazolidine-2-thione: Contains the thiazolidine-2-thione moiety but lacks the benzotriazole group.
Benzimidazole: Structurally similar to benzotriazole but with different chemical properties.
Uniqueness
3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione is unique due to the combination of benzotriazole and thiazolidine-2-thione moieties in a single molecule.
Biological Activity
3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione is a compound that belongs to the class of thiazolidine derivatives fused with benzotriazole. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C10H10N4S. The compound's structure features a thiazolidine ring linked to a benzotriazole moiety, contributing to its biological properties.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzotriazole derivatives. For instance, compounds containing the benzotriazole structure have demonstrated significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 μg/mL |
Compound B | S. aureus | 16 μg/mL |
Compound C | Candida albicans | 12.5 μg/mL |
Research indicates that the presence of hydrophobic groups in these compounds enhances their antimicrobial efficacy due to improved membrane penetration .
Antifungal Activity
Benzotriazole derivatives have also shown promising antifungal activity. A study reported that certain derivatives exhibited MIC values against Candida albicans ranging from 1.6 μg/mL to 25 μg/mL. Notably, modifications in the benzotriazole structure led to increased antifungal potency .
Table 2: Antifungal Activity of Benzotriazole Derivatives
Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | C. albicans | 5 μg/mL |
Compound E | Aspergillus niger | 12.5 μg/mL |
Anticancer Activity
Recent investigations have highlighted the anticancer potential of benzotriazole derivatives. Certain compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving tubulin inhibition and apoptosis induction .
Table 3: Anticancer Activity of Benzotriazole Derivatives
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound F | MCF-7 (Breast Cancer) | 10 |
Compound G | HeLa (Cervical Cancer) | 15 |
Case Studies
A notable study conducted by Becerra et al. synthesized a series of N-benzenesulfonyl derivatives of benzotriazole and evaluated their biological activity against Trypanosoma cruzi. The results indicated that these derivatives exhibited significant dose-dependent inhibitory effects on both epimastigote and trypomastigote forms, with some compounds showing over 95% lethality at higher concentrations .
Another investigation focused on the synthesis and biological evaluation of thiazolidine derivatives linked with benzotriazole, revealing promising results in terms of their antibacterial and antifungal activities against common pathogens .
Properties
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S2/c15-10-13(5-6-16-10)7-14-9-4-2-1-3-8(9)11-12-14/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDSZRFVZRGKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.